Clascoterone-D5
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Overview
Description
Clascoterone-D5 is a deuterated form of clascoterone, an androgen receptor inhibitor. It is primarily used in the treatment of androgen-dependent skin disorders such as acne vulgaris and androgenetic alopecia. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of clascoterone due to its stability and resistance to metabolic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clascoterone-D5 involves the incorporation of deuterium atoms into the clascoterone molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Clascoterone-D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
Clascoterone-D5 is widely used in scientific research due to its stability and resistance to metabolic degradation. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of clascoterone.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of clascoterone.
Drug Development: Used in the development of new androgen receptor inhibitors and other therapeutic agents.
Biological Research: Employed in studies related to androgen receptor signaling and its role in various biological processes.
Mechanism of Action
Clascoterone-D5 exerts its effects by inhibiting androgen receptors. It competes with androgens such as dihydrotestosterone for binding to androgen receptors in the sebaceous glands and hair follicles. This inhibition reduces sebaceous gland proliferation, sebum production, and inflammatory pathways, thereby mitigating the symptoms of androgen-dependent skin disorders.
Comparison with Similar Compounds
Similar Compounds
Cortexolone 17α-propionate: Another androgen receptor inhibitor used in the treatment of acne vulgaris.
Spironolactone: A potassium-sparing diuretic with anti-androgenic properties.
Flutamide: A non-steroidal anti-androgen used in the treatment of prostate cancer.
Uniqueness of Clascoterone-D5
This compound is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation. This makes it an ideal candidate for pharmacokinetic and metabolic studies, offering insights into the behavior of clascoterone in biological systems.
Properties
Molecular Formula |
C24H34O5 |
---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1/i1D3,4D2 |
InChI Key |
GPNHMOZDMYNCPO-RUURBOGHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
Origin of Product |
United States |
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